1-Pyrrolidin-2-(3'-chlorophenyl)-2-(n-cbz-N-methyl)amino-ethane HCl
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Description
Usually, the description of a compound includes its IUPAC name, common name, and structural formula. The structure can give insights into the functional groups present in the compound.
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions required for these reactions.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity, basicity, and reactivity).Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact.
Future Directions
This involves predicting potential applications of the compound based on its properties and reactivity.
properties
IUPAC Name |
benzyl N-[1-(3-chlorophenyl)-2-pyrrolidin-1-ylethyl]-N-methylcarbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O2.ClH/c1-23(21(25)26-16-17-8-3-2-4-9-17)20(15-24-12-5-6-13-24)18-10-7-11-19(22)14-18;/h2-4,7-11,14,20H,5-6,12-13,15-16H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSKFXNCPRAKLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CN1CCCC1)C2=CC(=CC=C2)Cl)C(=O)OCC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyrrolidin-2-(3'-chlorophenyl)-2-(N-Cbz-N-methyl)amino-ethane HCl |
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